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The formidable molecular architecture of strychnine, a complex indole alkaloid, has captivated

and challenged synthetic chemists for over a century. Its heptacyclic framework, featuring six

contiguous stereocenters, has served as a benchmark for the evolution of synthetic strategy

and a platform for the development of novel chemical methodologies. This guide provides a

comparative overview of several landmark total syntheses of strychnine, offering a quantitative

analysis of their efficiency and a detailed examination of their key strategic innovations.

Quantitative Comparison of Key Syntheses
The following table summarizes the key quantitative metrics for the total syntheses of

strychnine discussed in this guide. These metrics provide a snapshot of the evolution of

synthetic efficiency over time, reflecting advancements in reaction methodology and strategic

planning.
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Strategic Overviews and Key Transformations
The total synthesis of strychnine has been a fertile ground for the development and

application of powerful synthetic strategies. The following sections detail the key innovations of

several prominent routes, accompanied by diagrams illustrating the logical flow of the

syntheses.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b123637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Woodward Synthesis: A Landmark Relay Approach
R.B. Woodward's synthesis, a monumental achievement of its time, employed a relay strategy,

targeting the known degradation product, isostrychnine, which could then be converted to

strychnine.[1][2] This approach broke down the complex target into more manageable

subunits and showcased the power of classical reaction methodology. A key transformation in

this synthesis was the construction of the pentacyclic core through a series of carefully

orchestrated steps.
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Woodward's relay strategy towards strychnine.

The Overman Synthesis: Aza-Cope/Mannich Cascade
Larry Overman's enantioselective synthesis introduced a powerful tandem reaction, the aza-

Cope rearrangement followed by a Mannich cyclization, to construct the intricate CDE ring

system of strychnine with remarkable efficiency and stereocontrol.[3] This approach

significantly improved the overall yield and demonstrated the utility of sigmatropic

rearrangements in complex molecule synthesis.
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Overman's convergent synthesis via an aza-Cope/Mannich cascade.

The Rawal Synthesis: Diels-Alder and Heck Reactions
Viresh Rawal's concise and high-yielding synthesis utilized a powerful combination of an

intramolecular Diels-Alder reaction to construct the ABC ring system and a subsequent

intramolecular Heck reaction to forge the challenging D ring.[4] This strategy showcased the

power of modern transition-metal catalysis in the efficient assembly of complex polycyclic

frameworks.
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Rawal's strategy employing Diels-Alder and Heck reactions.

The Vanderwal Synthesis: A Concise Approach with
Zincke Aldehydes
Christopher Vanderwal's remarkably short synthesis is a testament to the power of strategic

bond disconnections. The key step involves an intramolecular [4+2] cycloaddition of a

tryptamine-derived Zincke aldehyde, which rapidly assembles the tetracyclic core of

strychnine.[5] A subsequent tandem Brook rearrangement/conjugate addition sequence

completes the synthesis of the Wieland-Gumlich aldehyde, a late-stage intermediate.
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Vanderwal's concise route featuring a Zincke aldehyde cycloaddition.

The MacMillan Synthesis: Organocatalytic Cascade
David MacMillan's enantioselective synthesis features an elegant organocatalytic cascade

reaction that constructs the chiral tetracyclic core of strychnine in a single step from simple

starting materials.[1][6] This approach highlights the power of aminocatalysis to orchestrate

complex bond-forming events with high stereoselectivity.
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MacMillan's enantioselective synthesis via an organocatalytic cascade.
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Detailed Experimental Protocols for Key
Experiments
Woodward Synthesis: Formation of the Pentacyclic
Intermediate (Dieckmann Condensation)
A solution of the diester precursor in dry benzene is added dropwise to a stirred suspension of

sodium methoxide in dry benzene at reflux temperature under an atmosphere of dry, oxygen-

free nitrogen. The mixture is heated at reflux for several hours, then cooled, and acidified with

acetic acid. The organic layer is separated, washed with water, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure. The resulting crude product is then purified

by chromatography on alumina to afford the pentacyclic β-keto ester.

Overman Synthesis: Aza-Cope/Mannich Cascade
A solution of the amino alcohol precursor and paraformaldehyde in acetonitrile is heated at 80

°C in a sealed tube for 12 hours. The reaction mixture is then cooled to room temperature and

concentrated under reduced pressure. The residue is dissolved in dichloromethane and

washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried over

anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash

chromatography on silica gel to afford the pentacyclic ketone in near quantitative yield and high

enantiomeric excess.[3]

Rawal Synthesis: Intramolecular Diels-Alder Reaction
A solution of the diene-carbamate precursor in benzene is heated in a sealed tube at 185-200

°C for 4 hours. After cooling to room temperature, the solvent is removed under reduced

pressure, and the residue is purified by flash chromatography on silica gel to yield the

tetracyclic cycloadduct.

Rawal Synthesis: Intramolecular Heck Reaction
To a solution of the vinyl iodide precursor in DMF are added potassium carbonate,

tetrabutylammonium chloride, and palladium(II) acetate. The mixture is heated at 70 °C for 3

hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude

product is purified by flash chromatography on silica gel to afford isostrychnine.
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Vanderwal Synthesis: Intramolecular [4+2] Cycloaddition
of Zincke Aldehyde
To a solution of the tryptamine-derived Zincke aldehyde in THF at room temperature is added a

solution of potassium tert-butoxide in THF. The resulting mixture is stirred at room temperature

for a specified time until the reaction is complete as monitored by TLC. The reaction is then

quenched with saturated aqueous ammonium chloride solution and extracted with ethyl

acetate. The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure. The crude product is purified by flash

chromatography on silica gel to give the tetracyclic adduct.[7]

MacMillan Synthesis: Organocatalytic Cascade
To a solution of the tryptamine derivative and the enal in a suitable solvent such as toluene at

-60 °C is added the imidazolidinone catalyst and a Brønsted acid co-catalyst (e.g.,

tribromoacetic acid). The reaction mixture is stirred at this temperature for the specified time.

The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and

extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is

purified by flash chromatography on silica gel to afford the chiral tetracyclic product with high

enantioselectivity.

Bonjoch & Solé Synthesis: Reductive Heck Cyclization
A mixture of the vinyl iodide precursor, palladium(II) acetate, triphenylphosphine, and silver(I)

carbonate in acetonitrile is heated at reflux under an inert atmosphere. The progress of the

reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room

temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced

pressure. The residue is purified by flash chromatography on silica gel to yield the cyclized

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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